N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide
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Description
The compound “N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide” is a complex organic molecule that contains a bifuran moiety, a benzene ring, and a sulfonamide group . Bifuran is a type of heterocyclic compound that contains two furan rings . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The bifuran moiety would contribute to the aromaticity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the bifuran moiety, benzene ring, and sulfonamide group could potentially allow for a variety of chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific molecular structure. Factors such as melting point, molecular weight, and solubility could be determined through experimental analysis .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5S/c17-11-4-1-2-6-16(11)24(20,21)18-10-12(19)13-7-8-15(23-13)14-5-3-9-22-14/h1-9,12,18-19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFPLEZYCQPQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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